molecular formula C13H7Cl2N3O3 B2492682 2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-65-3

2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2492682
CAS No.: 851095-65-3
M. Wt: 324.12
InChI Key: HDBMDIJCOJKDSW-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in antibacterial research and development, particularly for targeting multidrug-resistant bacterial pathogens. The 1,3,4-oxadiazole ring can act as a bioisostere for carboxylic acids, esters, and carboxamides, influencing the molecule's physicochemical properties and its interaction with biological targets . Compounds incorporating both the 1,3,4-oxadiazole and furan heterocycles have demonstrated remarkable antibacterial activities against critical Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . Furthermore, related N-(1,3,4-oxadiazol-2-yl)benzamide analogs have shown potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentrations (MICs) . Research into the mechanism of action of this chemical class suggests that specific derivatives can function as multitargeting antibacterial agents. Studies indicate they may impact essential bacterial processes such as menaquinone biosynthesis, membrane depolarization, and iron regulation, leading to effective bacterial killing . The presence of electronegative chlorine substituents on the phenyl ring is a strategic modification, as such groups are known to enhance antimicrobial activity by potentially improving transport through microbial membranes . This product is intended for research purposes such as investigating new antibacterial mechanisms, structure-activity relationship (SAR) studies, and as a building block for developing novel therapeutic agents. It is supplied for laboratory research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O3/c14-7-3-4-9(15)8(6-7)11(19)16-13-18-17-12(21-13)10-2-1-5-20-10/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBMDIJCOJKDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dichlorobenzoyl chloride with furan-2-carboxylic acid hydrazide to form an intermediate hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation of the furan ring can produce furanones .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a candidate for drug development, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the furan and oxadiazole moieties enhances the compound's interaction with biological targets, making it a potential candidate for treating infections caused by resistant bacteria .
  • Anticancer Properties : Research has highlighted the potential of 1,3,4-oxadiazole derivatives in cancer therapy. Studies involving similar compounds have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds related to 2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results .

Materials Science

The heterocyclic nature of this compound allows it to be utilized in the synthesis of advanced materials with specific electronic or optical properties:

  • Organic Electronics : The unique electronic properties of oxadiazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of furan rings can enhance charge transport properties and stability under operational conditions .
  • Fluorescent Materials : The furan and oxadiazole moieties contribute to the photophysical properties of the compound, making it a candidate for use in fluorescent materials. This can be particularly useful in sensors and imaging applications where fluorescence is required .

Biological Studies

The compound can serve as a valuable probe in biological research:

  • Enzyme Inhibition Studies : Due to its structural features, this compound can be used to study enzyme interactions and inhibition mechanisms. Its ability to bind to specific enzymes can help elucidate pathways involved in various diseases .

Preparation Methods

The synthesis of this compound typically involves:

  • Synthesis Steps :
    • Reaction of 2,5-dichlorobenzoyl chloride with furan-2-carboxylic acid hydrazide.
    • Cyclization under acidic conditions to yield the oxadiazole ring.
  • Optimization for Industrial Production :
    • Adjusting reaction conditions such as temperature and solvent choice.
    • Employing catalysts and advanced purification techniques like chromatography to enhance yield and purity .

Chemical Reactions Analysis

The compound can undergo various chemical transformations:

Reaction TypeDescription
Substitution ReactionsNucleophilic substitutions at dichloro positions leading to new derivatives
Oxidation and ReductionTransformations involving the furan ring can yield different functional groups
CyclizationFurther cyclization reactions may produce complex heterocycles

Common reagents include strong acids or bases for cyclization and oxidizing agents like potassium permanganate for oxidation reactions.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The furan-oxadiazole moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s closest structural analogs include LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide), both of which were evaluated for antifungal activity against Candida species . A comparative analysis is provided below:

Structural Variations

Feature Target Compound LMM11 LMM5
Benzamide Substitution 2,5-Dichloro 4-Sulfamoyl (cyclohexyl-ethyl group) 4-Sulfamoyl (benzyl-methyl group) and 4-methoxyphenylmethyl on oxadiazole
Oxadiazole Substituent Furan-2-yl Furan-2-yl 4-Methoxyphenylmethyl
Molecular Weight ~352.17 g/mol (calculated) ~485.99 g/mol (reported) ~548.06 g/mol (reported)

Antifungal Activity

LMM11, which shares the oxadiazole-furan-2-yl motif with the target compound, exhibited potent antifungal activity against Candida albicans (MIC = 1 µg/mL) and Candida glabrata (MIC = 2 µg/mL), outperforming fluconazole (MIC = 64 µg/mL for both species) . While direct data for the target compound are unavailable, the 2,5-dichloro substitution on benzamide may enhance membrane permeability or target binding compared to LMM11’s sulfamoyl group, as halogen atoms often improve lipophilicity and bioactivity in antifungal agents.

In contrast, LMM5, which lacks the furan substituent and features a bulkier 4-methoxyphenylmethyl group, showed reduced activity (MIC > 64 µg/mL), underscoring the critical role of the furan-2-yl substituent in antifungal efficacy .

Mechanistic Insights and Pharmacological Implications

The oxadiazole ring is a known pharmacophore in antifungal agents, often interacting with fungal cytochrome P450 enzymes or disrupting cell membrane integrity. The furan-2-yl group in LMM11 and the target compound may enhance binding to fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis .

Biological Activity

2,5-Dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews current findings on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a dichlorobenzamide moiety linked to a furan-substituted oxadiazole. The structural formula can be represented as follows:

C12H8Cl2N4O2\text{C}_{12}\text{H}_{8}\text{Cl}_{2}\text{N}_{4}\text{O}_{2}

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

The compound's mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation through the modulation of key signaling pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate it is effective against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Dichloro Substitution : The presence of chlorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
  • Furan Ring : The furan moiety contributes to the electron-withdrawing character necessary for biological activity.
  • Oxadiazole Core : This heterocyclic structure is known for its diverse biological properties, including anticancer and antimicrobial activities.

Case Studies

A notable study investigated the efficacy of this compound in combination with standard chemotherapeutic agents. The results indicated that co-treatment significantly reduced IC50 values compared to monotherapy, suggesting a synergistic effect that could enhance therapeutic outcomes in cancer treatment.

Q & A

Q. What are the key steps in synthesizing 2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how are reaction conditions optimized?

The synthesis typically involves:

  • Oxadiazole ring formation : Cyclization of thiosemicarbazide intermediates using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux .
  • Amide coupling : Reaction of 2,5-dichlorobenzoyl chloride with 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine in the presence of a base (e.g., pyridine or triethylamine) to form the benzamide bond .
  • Purification : Recrystallization from methanol or ethanol to achieve >95% purity, monitored via TLC .
    Optimization : Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical to minimize side products like unreacted oxadiazole intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the oxadiazole ring (C=N signals at 160–165 ppm) and benzamide linkage (amide proton at δ 10–12 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (exact mass: 379.23 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves spatial conformation, including dihedral angles between the oxadiazole and benzamide moieties, critical for structure-activity studies .

Q. How is preliminary biological activity screening conducted?

  • Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin as a positive control .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, comparing IC₅₀ values with doxorubicin .

Advanced Research Questions

Q. How can contradictory data in biological assays be resolved?

Example: Discrepancies in anticancer activity across cell lines may arise from:

  • Cellular uptake variability : Use fluorescent analogs (e.g., BODIPY-tagged derivatives) to quantify intracellular accumulation via flow cytometry .
  • Metabolic stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, correlating results with activity loss in prolonged assays .
  • Target selectivity : Perform kinase profiling or protein binding studies (SPR) to identify off-target interactions .

Q. What strategies improve the compound’s pharmacokinetic profile?

  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions .
  • Metabolic resistance : Introduce electron-withdrawing groups (e.g., CF₃) at the benzamide para-position to reduce oxidative metabolism .
  • Bioavailability : Conduct in situ intestinal perfusion studies in rodent models to evaluate absorption efficiency .

Q. How does computational modeling guide mechanistic studies?

  • Docking simulations : Map the compound’s interaction with enzymes like dihydrofolate reductase (DHFR) or tubulin, using AutoDock Vina to predict binding affinity (ΔG < -8 kcal/mol indicates strong binding) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å suggests favorable dynamics .
  • QSAR models : Corolate substituent effects (e.g., Cl vs. OCH₃) with bioactivity using Hammett constants (σ) and π-hydrophobicity parameters .

Q. How are synthetic byproducts identified and mitigated?

  • Byproduct formation : Common impurities include uncyclized thiosemicarbazides or hydrolyzed oxadiazoles .
  • Mitigation :
    • Use anhydrous conditions and molecular sieves to prevent hydrolysis .
    • Employ HPLC-PDA at 254 nm to detect and quantify impurities (>0.1% threshold) .

Data Contradiction Analysis

Q. How to address conflicting reports on antimicrobial efficacy?

  • Strain-specific resistance : Test against clinical isolates (e.g., methicillin-resistant S. aureus) rather than ATCC strains .
  • Check assay conditions : Ensure consistent inoculum size (5 × 10⁵ CFU/mL) and culture medium (Mueller-Hinton II for bacteria; RPMI-1640 for fungi) .
  • Mechanistic studies : Compare ROS generation or membrane disruption effects via fluorescence microscopy (propidium iodide uptake) .

Q. Why do SAR studies show inconsistent trends for oxadiazole derivatives?

  • Conformational flexibility : Substituents on the oxadiazole ring (e.g., furan vs. phenyl) alter planarity, affecting target binding. Use DFT calculations to quantify torsion angles .
  • Solvent effects : Polar solvents (e.g., DMSO) may stabilize zwitterionic forms, altering reactivity. Compare activity in DMSO vs. aqueous buffers .

Methodological Resources

  • Synthetic protocols : Refer to Biopolymers and Cell (2020) for cyclization techniques .
  • Biological assays : Follow Journal of Drug Delivery and Therapeutics (2014) for MIC and MTT protocols .
  • Computational tools : Use PubChem (CID: 135565768) for structural data .

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